

3-Chloro-4-(trifluoromethoxy)benzoic acid

molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-4-(trifluoromethoxy)benzoic acid

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Technical Guide: 3-Chloro-4-(trifluoromethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **3-Chloro-4-(trifluoromethoxy)benzoic acid**, a fluorinated benzoic acid derivative of significant interest in medicinal chemistry and drug discovery. This document outlines its molecular structure, physicochemical properties, and its role as a key building block in the synthesis of complex active pharmaceutical ingredients (APIs).

Core Molecular and Physical Properties

3-Chloro-4-(trifluoromethoxy)benzoic acid is a substituted aromatic carboxylic acid. The presence of both a chloro and a trifluoromethoxy group on the benzoic acid scaffold significantly influences its electronic properties and lipophilicity, making it a valuable component for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Quantitative Data Summary

A summary of the key quantitative data for **3-Chloro-4-(trifluoromethoxy)benzoic acid** is presented below. It should be noted that while fundamental identifiers are well-established, detailed experimental physical property data is not widely available in public literature.

Property	Value
Molecular Formula	C ₈ H ₄ ClF ₃ O ₃
Molecular Weight	240.56 g/mol
CAS Number	158580-93-9
Melting Point	Data not available in public domain
Boiling Point	Data not available in public domain
Solubility	Data not available in public domain
pKa	Data not available in public domain

Molecular Structure

The structure of **3-Chloro-4-(trifluoromethoxy)benzoic acid** is defined by a central benzene ring functionalized with a carboxylic acid group, a chlorine atom at position 3, and a trifluoromethoxy group at position 4.

Caption: 2D molecular structure of **3-Chloro-4-(trifluoromethoxy)benzoic acid**.

Synthesis and Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3-Chloro-4-(trifluoromethoxy)benzoic acid** (CAS 158580-93-9) is not readily available in peer-reviewed literature. However, based on general organic chemistry principles and published syntheses of structurally related fluorinated and chlorinated benzoic acids, a plausible synthetic route can be proposed.

General Synthetic Strategy

The synthesis would likely start from a more readily available substituted benzene derivative, such as 3-chloro-4-hydroxybenzoic acid or a related precursor. The key step would be the introduction of the trifluoromethoxy group.

Hypothetical Experimental Protocol (Illustrative)

- **Starting Material:** 3-chloro-4-hydroxybenzoic acid methyl ester. The ester group serves as a protecting group for the carboxylic acid to prevent unwanted side reactions.
- **Trifluoromethoxylation:** The protected starting material would be deprotonated with a suitable base (e.g., potassium carbonate) to form a phenoxide. This intermediate would then be reacted with a trifluoromethylating agent, such as trifluoromethyl triflate ($\text{CF}_3\text{SO}_3\text{CF}_3$) or a combination of a fluoride source and a C1 electrophile under conditions that favor O-trifluoromethylation. This is often the most challenging step and may require specific catalysts or reaction conditions.
- **Hydrolysis:** The resulting methyl 3-chloro-4-(trifluoromethoxy)benzoate would then be hydrolyzed, typically under basic conditions (e.g., using sodium hydroxide in a methanol/water mixture) followed by acidic workup (e.g., with HCl), to yield the final product, **3-Chloro-4-(trifluoromethoxy)benzoic acid**.
- **Purification:** The crude product would be purified by recrystallization from an appropriate solvent system or by column chromatography to achieve the desired purity for subsequent applications.

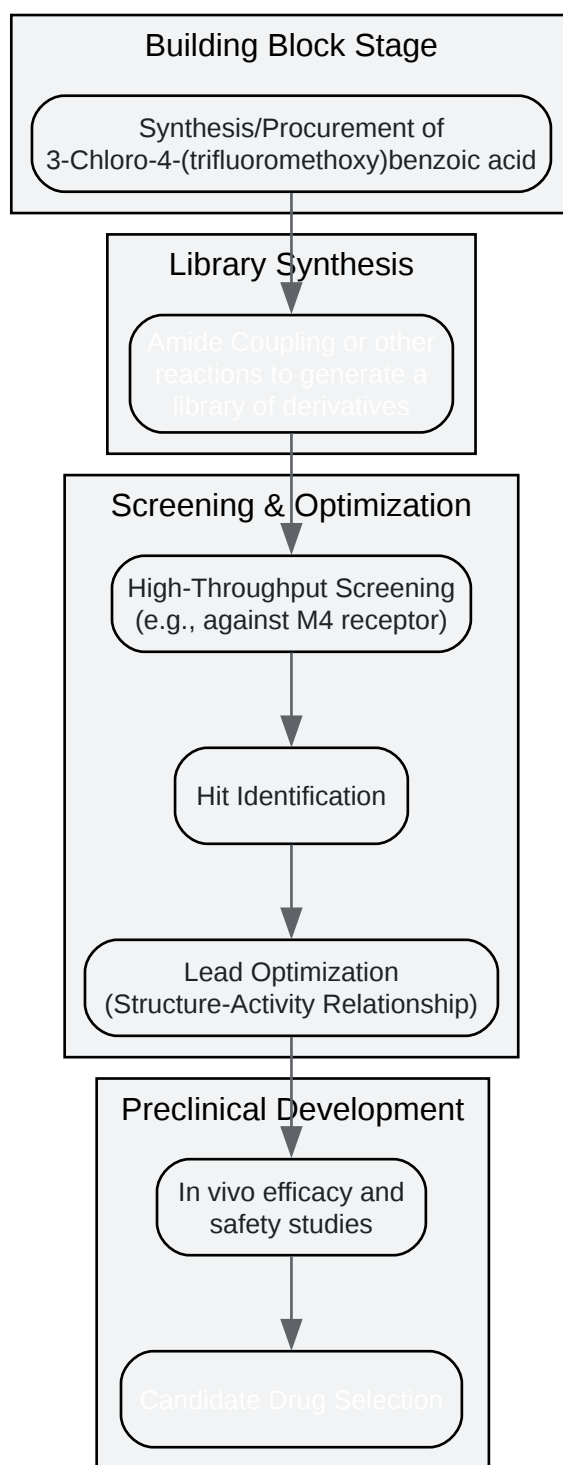
Disclaimer: This is a generalized, hypothetical protocol. Actual synthesis would require experimental optimization and safety assessments.

Application in Drug Discovery and Development

3-Chloro-4-(trifluoromethoxy)benzoic acid is primarily utilized as a building block in the synthesis of more complex molecules with potential therapeutic applications. The trifluoromethoxy group is a bioisostere of other functional groups and is known to enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, which can lead to improved cell permeability and target binding affinity.

A notable application of this compound is in the synthesis of muscarinic receptor modulators. For instance, it has been cited as a reactant in the preparation of M4 muscarinic receptor modulators, which are being investigated for the treatment of psychiatric and neurological conditions such as schizophrenia.^[1]

The general workflow for utilizing a building block like **3-Chloro-4-(trifluoromethoxy)benzoic acid** in a drug discovery program is illustrated in the diagram below.



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Caption: Workflow for the use of a chemical building block in drug discovery.

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References

- 1. WO2018066718A1 - Therapeutic compounds - Google Patents [patents.google.com]
- To cite this document: BenchChem. [3-Chloro-4-(trifluoromethoxy)benzoic acid molecular structure and weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b134076#3-chloro-4-trifluoromethoxy-benzoic-acid-molecular-structure-and-weight]

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